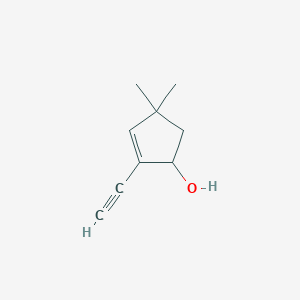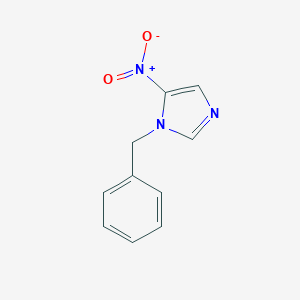
1-Benzyl-5-nitroimidazole
Overview
Description
1-Benzyl-5-nitroimidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitroheterocyclic Drugs with Broad Spectrum Activity : Nitroheterocyclic compounds, which include various 5-nitroimidazoles, have therapeutic applications against protozoan and bacterial infections in humans and animals. Drugs like benznidazole are characterized by their chemical, chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, including the mechanism of action and resistance in certain parasitic protozoa (Raether & Hänel, 2003).
Synthesis of Nitroimidazole Derivatives : The reaction of 1-benzyl-5-nitroimidazole with carbanions has been used to synthesize biologically active compounds. This process has been applied to the synthesis of important intermediates in the creation of natural and biologically active compounds (Chen et al., 2002).
Anticancer Potential : Certain 5-nitro-1H-benzimidazole derivatives have shown potential as anticancer agents. For instance, a compound demonstrated significant cytotoxicity against human neoplastic cell lines, suggesting its potential as a potent anticancer agent (Romero-Castro et al., 2011).
Mutagenic Effects of Nitroimidazoles : Research on 2-nitroimidazoles, including derivatives like N-benzyl-2-nitro-1-imidazole-acetamide, has explored their mutagenic effects, highlighting the importance of understanding the genetic impacts of these compounds (Voogd et al., 1975).
Analgesic Properties : Some 5-nitro-benzimidazoles, including derivatives of this compound, have shown strong analgesic activity, with certain compounds being significantly more potent than morphine (Hunger et al., 1960).
Antimicrobial Properties : Nitroimidazoles, including 5-nitro derivatives, have been extensively used for treating infections by important pathogens. Their activation and resistance mechanisms, as well as the structural basis of antibiotic resistance in these compounds, are important areas of study (Leiros et al., 2004).
Mechanism of Action
Target of Action
1-Benzyl-5-nitroimidazole is a derivative of the nitroimidazole class of compounds, which includes well-known drugs such as Benznidazole and Metronidazole . The primary targets of these compounds are various forms of the parasite Trypanosoma cruzi, the causative organism of Chagas disease .
Mode of Action
The mode of action of this compound is likely similar to that of other nitroimidazoles. These compounds are thought to be reduced to various electrophilic metabolites by nitroreductases present in Trypanosoma cruzi . These metabolites can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of radical species which can damage the parasite’s DNA or cellular machinery . This damage can lead to the death of the parasite, effectively treating the infection .
Pharmacokinetics
For instance, Benznidazole has a high bioavailability and is metabolized in the liver, with an elimination half-life of 12 hours . It is excreted through the kidneys and feces . Metronidazole, another nitroimidazole, is almost completely absorbed orally, with a bioavailability greater than 90% . It is distributed widely and has low protein binding .
Result of Action
The result of the action of this compound is the effective treatment of infections caused by Trypanosoma cruzi. This is achieved through the generation of radical species that damage the parasite’s DNA or cellular machinery, leading to the death of the parasite .
Safety and Hazards
Future Directions
Recent advances in the synthesis of imidazoles highlight the importance of these compounds in a variety of applications . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an active and attractive topic of medicinal chemistry . Future research may focus on the design of novel and potent imidazole-containing drugs .
Properties
IUPAC Name |
1-benzyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVKJGIRFOONOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434142 | |
| Record name | 1-Benzyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159790-78-0 | |
| Record name | 1-Benzyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-benzyl-5-nitroimidazole a useful starting material in medicinal chemistry, particularly for developing guanase inhibitors?
A1: this compound serves as a versatile building block for synthesizing more complex molecules, including analogs of azepinomycin, a known guanase inhibitor [, ]. The structure of this compound allows for various chemical modifications, which are crucial for exploring Structure-Activity Relationships (SAR) and optimizing the inhibitory activity against guanase.
Q2: Can you describe a specific example of how this compound was modified and what impact it had on biological activity?
A2: Researchers synthesized 6-amino-5,6,7,8,-tetrahydro-4H-imidazo[4,5-e][1,4]diazepine-5,8-dione (compound 3 in the study) starting from this compound-4-carboxylic acid []. This compound, along with its synthetic precursor, exhibited moderate inhibitory activity against rabbit liver guanase. This demonstrates the potential of using this compound as a scaffold for developing novel guanase inhibitors.
Q3: Besides its role in developing guanase inhibitors, what other reactions involving this compound are of interest to researchers?
A3: Researchers have explored various reactions of this compound and its derivatives, including bromination reactions at different positions []. This research delves into the reactivity of this compound under various conditions and provides valuable insights into its potential applications in synthesizing diverse heterocyclic compounds. For instance, base-catalyzed bromination can lead to the introduction of alkoxy functionalities or the formation of dimers and monomers with substituted 2,2-diaminomalonate side-chains [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




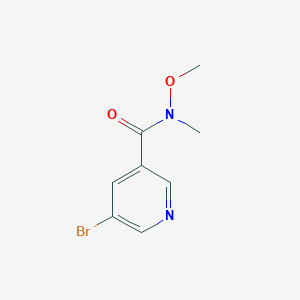
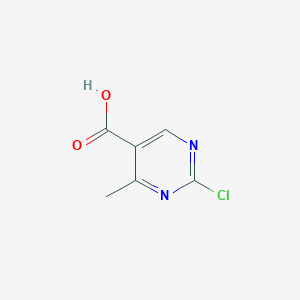
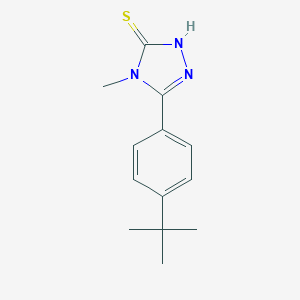


![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
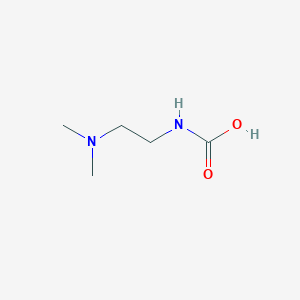
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)


